

# Application Notes and Protocols: Amidation of Lasamide with Piperazines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lasamide

Cat. No.: B1675832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed protocol for the amidation of **Lasamide** (2,4-dichloro-5-sulfamoylbenzoic acid) with piperazine derivatives. The synthesis of novel sulfonamides through this method has been shown to yield compounds with significant biological activity, including potent and selective inhibition of human carbonic anhydrase (CA) isoforms, which are relevant in the management of glaucoma.<sup>[1]</sup> The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of **Lasamide**-piperazine amides.

## Data Summary

The following table summarizes representative quantitative data for the synthesis of **Lasamide**-piperazine amides, derived from reported experimental findings.

Compound	Starting Materials	Molar Ratio (Lasamide:Piperazine)	Solvent	Reaction Time	Temperature	Yield (%)	Reference
Phenylsulfonyl-piperazine-o-Lasamide	Lasamide, N-Boc piperazine, Phenylsulfonyl chloride	1:1.2:1.2	Toluene, THF, DCM, DMF	6h, 5h, 2h, 3h	45 °C, 5 °C to rt, 5 °C to rt, rt	Not specified	[1]
Generic Aryl Piperazine Amide	Benzoic/Cinnamic Acid, Substituted Piperazine	1.1:1	DCM or DMF	24h	Room Temperature	32-86%	[2]

## Experimental Protocols

This protocol describes the synthesis of a representative **Lasamide**-piperazine amide. The procedure involves the activation of the carboxylic acid group of **Lasamide** followed by nucleophilic acyl substitution by the piperazine nitrogen.

Materials and Reagents:

- **Lasamide** (2,4-dichloro-5-sulfamoylbenzoic acid)
- N-Boc piperazine
- Substituted sulfonyl chloride (e.g., phenylsulfonyl chloride)
- Thionyl chloride (SOCl<sub>2</sub>)

- Triethylamine (TEA)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Toluene
- Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF)
- Potassium carbonate ( $K_2CO_3$ )
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $NaHCO_3$ )
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator

- Apparatus for column chromatography
- NMR spectrometer
- Mass spectrometer

Procedure:

#### Step 1: Activation of **Lasamide**[\[1\]](#)

- In a clean, dry round-bottom flask, suspend **Lasamide** in toluene.
- Add thionyl chloride ( $\text{SOCl}_2$ ) dropwise to the suspension at room temperature.
- Heat the reaction mixture to 45 °C and stir for 6 hours.
- After the reaction is complete, remove the solvent and excess  $\text{SOCl}_2$  under reduced pressure using a rotary evaporator to obtain the acyl chloride derivative of **Lasamide**.

#### Step 2: Amidation with N-Boc Piperazine[\[1\]](#)

- Dissolve the **Lasamide** acyl chloride in anhydrous THF in a separate flask.
- In another flask, dissolve N-Boc piperazine and triethylamine (TEA) in THF.
- Cool the **Lasamide** acyl chloride solution to 5 °C in an ice bath.
- Slowly add the N-Boc piperazine solution to the **Lasamide** acyl chloride solution with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for 5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer sequentially with dilute HCl, saturated  $\text{NaHCO}_3$  solution, and brine.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.

### Step 3: Deprotection of the Boc Group

- Dissolve the crude N-Boc protected product in dichloromethane (DCM).
- Cool the solution to 5 °C and add trifluoroacetic acid (TFA) dropwise.
- Allow the mixture to warm to room temperature and stir for 2 hours.
- Remove the solvent and excess TFA under reduced pressure.
- Neutralize the residue with a saturated solution of  $\text{NaHCO}_3$  and extract the deprotected piperazine derivative with DCM.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to yield the crude secondary amine.

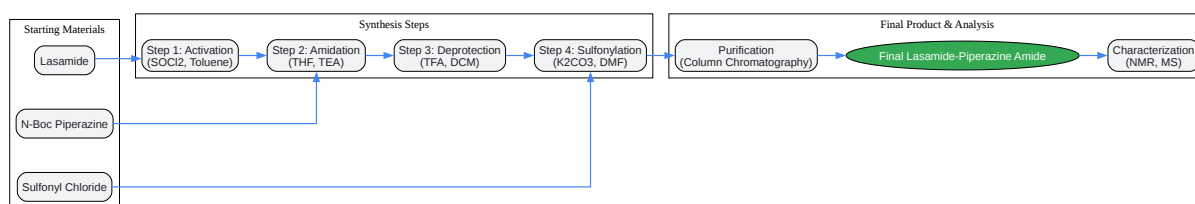
### Step 4: Sulfonylation of the Piperazine Moiety

- Dissolve the deprotected piperazine intermediate in DMF.
- Add potassium carbonate ( $\text{K}_2\text{CO}_3$ ) to the solution.
- Add the desired sulfonyl chloride (e.g., phenylsulfonyl chloride) to the mixture at room temperature.
- Stir the reaction for 3 hours.
- Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the final product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Step 5: Characterization

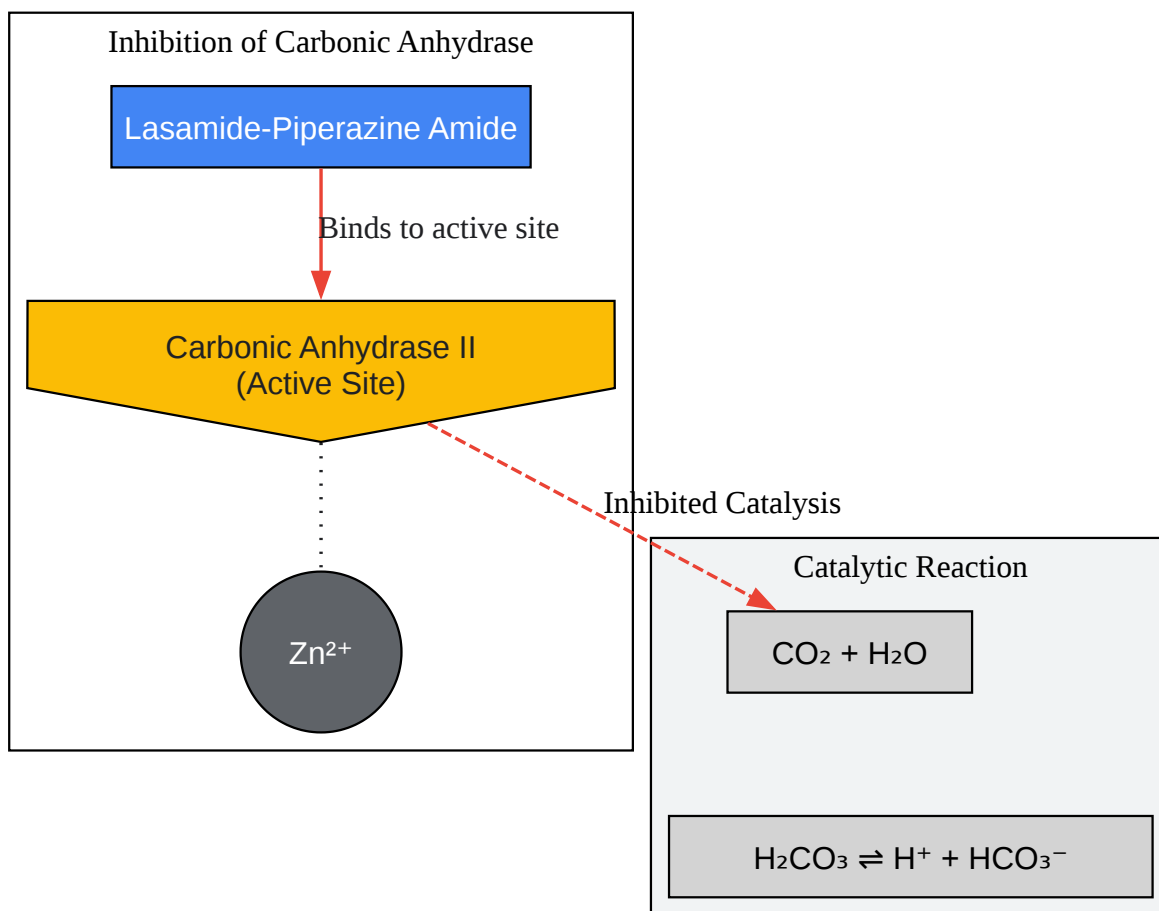
- Characterize the final purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the amidation of **Lasamide** with piperazines.



[Click to download full resolution via product page](#)

Caption: Inhibition of Carbonic Anhydrase II by **Lasamide**-piperazine amide.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Amidation of Lasamide with Piperazines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675832#protocol-for-lasamide-amidation-with-piperazines]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)